methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
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Overview
Description
Methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is the reaction of 4-methoxyphenylhydrazine with methyl acetoacetate under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazones: Compounds with a phenyl group attached to the hydrazone moiety.
Methoxyphenylhydrazones: Similar compounds with a methoxy group on the phenyl ring.
Acetoacetate Derivatives: Compounds derived from acetoacetic acid with various substituents.
Uniqueness
Methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3/b11-8-,14-13? |
InChI Key |
VRRJMYGZVFDNPV-MKMUEOJYSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)OC)/N=NC1=CC=C(C=C1)OC)/O |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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